Higher Lipophilicity (LogP 5.5) vs. Niclosamide (LogP 4.15) – Implications for Membrane Permeability
The target compound exhibits a computed LogP (XLogP3-AA) of 5.5, representing an increase of approximately 1.35 log units (∼22-fold higher octanol-water partition coefficient) compared with niclosamide (XLogP 4.15) [1][2]. This difference arises from the replacement of the 2-chloro-4-nitrophenyl moiety in niclosamide with the 2-benzoylphenyl group, which adds an additional aromatic ring and a carbonyl without introducing hydrogen-bond donors.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 [1] |
| Comparator Or Baseline | Niclosamide: XLogP = 4.15 [2] |
| Quantified Difference | ΔLogP = +1.35 (∼22-fold greater partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and Guide to Malaria Pharmacology database |
Why This Matters
Higher LogP generally correlates with enhanced passive membrane permeability but reduced aqueous solubility, making this compound potentially more suitable for intracellular target engagement or CNS applications where niclosamide may be suboptimal.
- [1] PubChem. N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide. Compound Summary, CID 57721541. XLogP3-AA = 5.5. View Source
- [2] Guide to Malaria Pharmacology. Niclosamide Ligand Page. XLogP = 4.15. View Source
